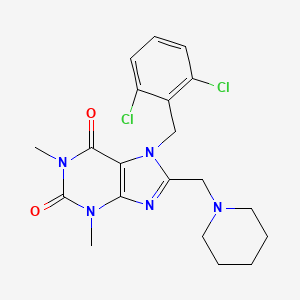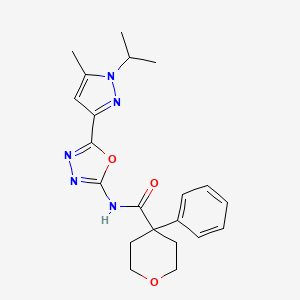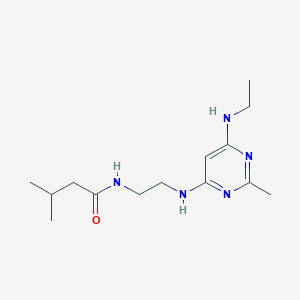
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages, reaction conditions (like temperature and pH), and any catalysts used.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the compound’s structure. X-ray crystallography might also be used if the compound forms crystals.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include its behavior in different conditions, the types of reactions it undergoes, and the products of those reactions.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. It could also include the compound’s stability under various conditions and its shelf life.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation in Cancer Research
N-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide and its derivatives have been synthesized and evaluated for their potential in cancer research. For example, a study by Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives and evaluating their anticancer activities. The study highlighted the synthesis process and the structure-activity relationship of these compounds, emphasizing their potential in targeting cancer cells (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial activity of derivatives of N-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide has been a subject of research. For instance, Vijaya Laxmi et al. (2019) synthesized and evaluated the antibacterial and antifungal activities of substituted benzamide derivatives. Their study demonstrated that certain compounds exhibited significant antimicrobial activities, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).
Development of Nonpeptide Corticotropin-Releasing Factor Receptor Antagonists
The compound and its related structures have been explored in the development of nonpeptide corticotropin-releasing factor (CRF) receptor antagonists. For example, a study by Okuyama et al. (1999) detailed the receptor binding, behavioral, and electrophysiological profiles of novel CRF1 receptor antagonists, demonstrating their potential in treating anxiety-related disorders (Okuyama et al., 1999).
Synthesis and Pharmacological Properties in Various Medical Applications
The compound's derivatives have been synthesized and their pharmacological properties studied for various medical applications. For instance, Chaki et al. (1999) investigated the pharmacological properties of CRA1000 and CRA1001, two novel and selective antagonists for the CRF1 receptor. Their study highlighted the potency and selectivity of these compounds, emphasizing their potential therapeutic applications (Chaki et al., 1999).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and any other hazards associated with its use. It would also include appropriate safety measures and first aid procedures.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or modifications to the compound that could enhance its properties or reduce its hazards.
Please consult with a professional chemist or a trusted source for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-5-15-12-9-13(19-11(4)18-12)16-6-7-17-14(20)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,17,20)(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIIDYCPQRFNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

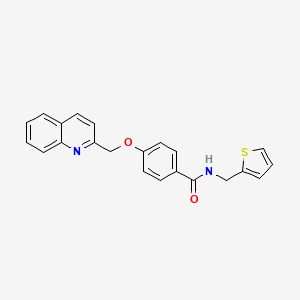

![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
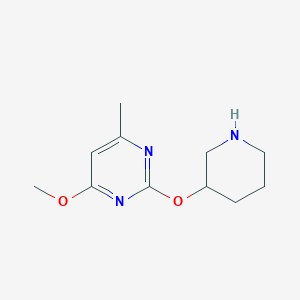
![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)
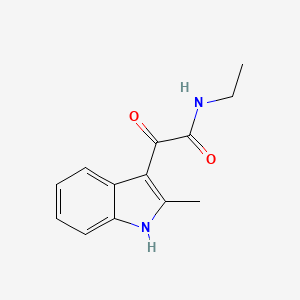
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)
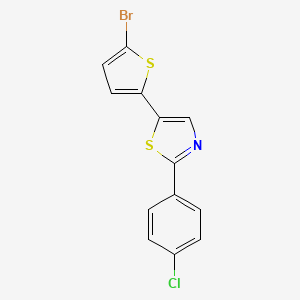
![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)
![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)
